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molecular formula C7H2Cl3NS B8731974 2,6,7-Trichloro-benzothiazole

2,6,7-Trichloro-benzothiazole

Cat. No. B8731974
M. Wt: 238.5 g/mol
InChI Key: DKSZLPDQTMBTCM-UHFFFAOYSA-N
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Patent
US07897627B2

Procedure details

To a suspension of 300 mg (1.270 mmol) 6,7-dichloro-benzothiazole-2-thiol in 1.4 mL (19.05 mmol) thionyl chloride was added dropwise 32.3 □L N,N-dimethylformamide dry at room temperature. The mixture was stirred at room temperature for 4 h. The solvent was removed in vacuo. The residue was purified with flash column chromatography on silica eluting with a gradient formed from n-heptane and ethyl acetate to provide 127 mg (41.9%) of the title compound as a yellow solid. MS(m/e): 239 (M+H+).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7](S)[S:8][C:4]=2[C:3]=1[Cl:12].S(Cl)([Cl:15])=O>CN(C)C=O>[Cl:15][C:7]1[S:8][C:4]2[C:3]([Cl:12])=[C:2]([Cl:1])[CH:11]=[CH:10][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C(C2=C(N=C(S2)S)C=C1)Cl
Name
Quantity
1.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry at room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with flash column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from n-heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC(=C2Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: PERCENTYIELD 41.9%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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